molecular formula C19H17N3O6S B2568944 N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide CAS No. 477496-24-5

N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2568944
CAS No.: 477496-24-5
M. Wt: 415.42
InChI Key: BNYMHCGRUVHQIR-UHFFFAOYSA-N
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Description

N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry, biology, and industrial research. This compound is characterized by its unique structure, which includes a 1,3-dioxoisoindolin-4-yl group, a carbamothioyl group, and a 3,4,5-trimethoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide typically involves multiple steps. One common method involves the reaction of 1,3-dioxoisoindoline-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3,4,5-trimethoxyaniline to yield the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of histone deacetylases or modulation of signaling pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trimethoxybenzamide moiety, in particular, may enhance its interaction with biological targets compared to similar compounds .

Biological Activity

N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity through various studies and data analyses.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H20N2O5S
  • Molar Mass : 372.43 g/mol

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities including antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Research has demonstrated that certain derivatives of isoindoline compounds possess significant antibacterial properties. For instance:

  • Testing Against Bacteria : Compounds were tested against various strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were recorded to evaluate effectiveness.
CompoundBacteria TestedMIC (µg/mL)
1S. aureus625
2E. coli>2000
3P. aeruginosa1250

Antifungal Activity

The compound also showed promising antifungal activity against Candida albicans. In vitro studies indicated:

  • Inhibition Rates : Various derivatives demonstrated inhibition rates exceeding 70% at specific concentrations.

Anticancer Activity

Emerging evidence suggests that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Mechanistic studies have shown:

  • Caspase Activation : Increased levels of caspase-3 and caspase-9 were observed in treated cancer cell lines, indicating the compound's role in apoptosis.

Case Studies

  • Study on Antibacterial Effects : A study conducted on a series of isoindoline derivatives showed that the presence of the dioxo group significantly enhanced antibacterial activity against Gram-positive bacteria.
  • Antifungal Efficacy Evaluation : Another study highlighted the antifungal potential of similar compounds against clinical isolates of Candida, demonstrating a clear structure-activity relationship.

Properties

IUPAC Name

N-[(1,3-dioxoisoindol-4-yl)carbamothioyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S/c1-26-12-7-9(8-13(27-2)15(12)28-3)16(23)22-19(29)20-11-6-4-5-10-14(11)18(25)21-17(10)24/h4-8H,1-3H3,(H,21,24,25)(H2,20,22,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYMHCGRUVHQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC3=C2C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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